

characterization of 2-(2-Methyl-6-nitrophenyl)acetic acid

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Compound of Interest

Compound Name: 2-(2-Methyl-6-nitrophenyl)acetic acid

Cat. No.: B1582291

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An In-Depth Technical Guide to the Characterization of **2-(2-Methyl-6-nitrophenyl)acetic acid**

Abstract

This technical guide provides a comprehensive framework for the characterization of **2-(2-Methyl-6-nitrophenyl)acetic acid** (CAS No. 23876-18-8), a key organic intermediate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages expert analysis, data from structurally similar analogs, and foundational chemical principles to present a robust, predictive characterization workflow. We will cover the definitive synthesis, physicochemical properties, and a detailed, multi-technique spectroscopic analysis including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical basis for analysis and practical, field-proven protocols. The methodologies are presented to be self-validating, ensuring scientific integrity and reproducibility.

Introduction

2-(2-Methyl-6-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. This class of compounds is of significant interest in medicinal chemistry and materials science. The presence of three distinct functional moieties—a carboxylic acid, a methyl group, and a nitro group, all locked in a sterically hindered ortho-configuration on a benzene ring—makes it a versatile synthon. Phenylacetic acid derivatives are precursors for a wide array of more

complex molecules, including pharmaceuticals and other biologically active heterocycles.[1] For instance, the related compound 2-nitrophenylacetic acid is a known precursor for quindoline derivatives, which have been explored as enzyme inhibitors and anticancer agents.[1]

A thorough and accurate characterization of this molecule is the bedrock of its successful application in any research or development pipeline. This guide provides the critical data and methodologies required to confirm its identity, purity, and structural integrity.

Molecular and Physicochemical Properties

The fundamental identity of a compound is established by its intrinsic physicochemical properties. For **2-(2-Methyl-6-nitrophenyl)acetic acid**, these properties serve as the initial benchmarks for sample verification. All quantitative data are summarized in Table 1 for clarity.

Table 1: Physicochemical and Computed Properties

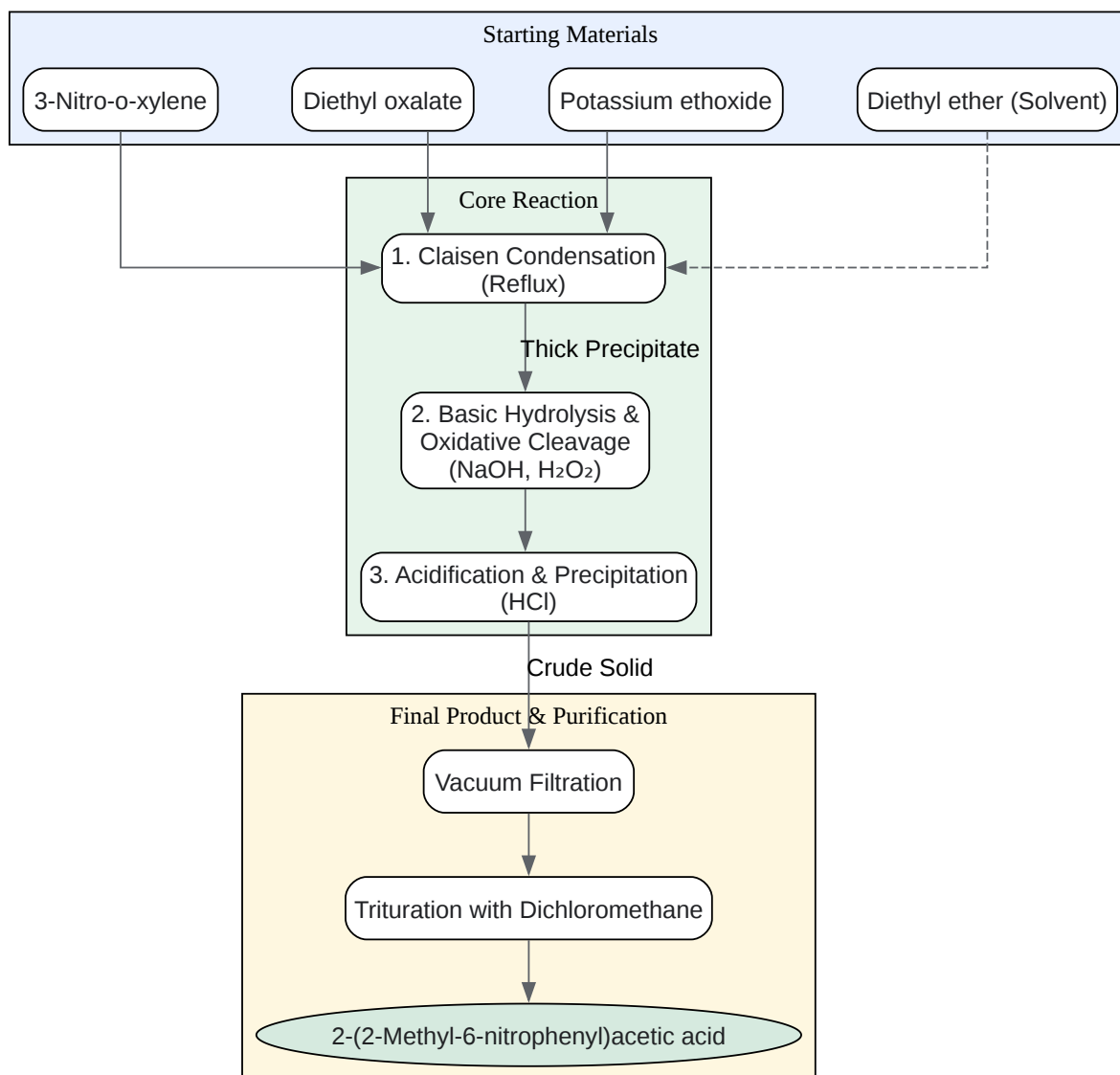
Property	Value	Source
IUPAC Name	2-(2-methyl-6-nitrophenyl)acetic acid	PubChem[2]
CAS Number	23876-18-8	Fisher Scientific[3]
Molecular Formula	C ₉ H ₉ NO ₄	PubChem[2]
Molecular Weight	195.17 g/mol	AiFChem[4]
Appearance	Pale yellow solid (predicted)	General knowledge
Melting Point	Not experimentally determined. The related isomer, 2-methyl-3-nitrophenylacetic acid, melts at 131-134 °C.[5]	N/A
XLogP3 (Computed)	1.9	PubChem[2]
InChI Key	WFKNETIJXXWRHO-UHFFFAOYSA-N	AiFChem[4]

Synthesis Pathway

The reliable synthesis of **2-(2-Methyl-6-nitrophenyl)acetic acid** is a prerequisite for its characterization. A validated method proceeds via a Claisen condensation followed by oxidative cleavage.

Rationale of the Synthesis: The synthesis begins with the formation of an enolate from 3-nitro-o-xylene using a strong base, potassium ethoxide. This enolate then acts as a nucleophile, attacking diethyl oxalate in a Claisen condensation to form an intermediate keto-ester. The subsequent workup with hydrogen peroxide under basic conditions results in an oxidative cleavage and hydrolysis to yield the desired carboxylic acid product. The final acidification precipitates the product from the aqueous solution.

Below is a diagram illustrating the logical flow of the synthesis.



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Caption: Workflow for the synthesis of **2-(2-Methyl-6-nitrophenyl)acetic acid**.

Spectroscopic and Chromatographic Characterization

This section forms the core of the technical guide, detailing the expected outcomes from key analytical techniques. The data presented is predictive, based on the known molecular structure and spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- **Expertise & Causality:** The molecule possesses 9 unique carbon atoms and 9 protons distributed across four distinct environments (aromatic, methylene, methyl, and carboxylic acid). The steric hindrance caused by the two ortho substituents (CH_3 and NO_2) restricts the rotation of the nitro group, which can influence the chemical shifts of the nearby aromatic protons.

Predicted ^1H NMR Spectrum (500 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.5 - 13.0	Singlet, broad	1H	H-OOC-	The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield shift. [5]
~7.75	Doublet (d)	1H	Ar-H	Aromatic proton ortho to the nitro group and meta to the methyl group, expected to be the most deshielded aromatic proton.
~7.40	Triplet (t)	1H	Ar-H	Aromatic proton para to the nitro group, coupled to its two ortho neighbors.
~7.30	Doublet (d)	1H	Ar-H	Aromatic proton ortho to the methyl group and meta to the nitro group.

~3.90	Singlet (s)	2H	-CH ₂ -COOH	Methylene protons adjacent to both the electron-withdrawing aromatic ring and the carbonyl group.
~2.35	Singlet (s)	3H	Ar-CH ₃	Methyl group protons attached to the aromatic ring.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~172	C=O	Carbonyl carbon of the carboxylic acid, typically found in the 165-185 ppm range.
~150	Ar-C-NO ₂	Aromatic carbon directly attached to the electron-withdrawing nitro group.
~135	Ar-C-CH ₃	Aromatic carbon bearing the methyl group.
~133	Ar-C-CH ₂ COOH	Quaternary aromatic carbon attached to the acetic acid moiety.
~130	Ar-CH	Aromatic methine carbon.
~128	Ar-CH	Aromatic methine carbon.
~125	Ar-CH	Aromatic methine carbon.
~38	-CH ₂ -COOH	Aliphatic methylene carbon.
~20	Ar-CH ₃	Aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

- **Expertise & Causality:** The key functional groups to be identified are the carboxylic acid (O-H and C=O bonds) and the nitro group (N-O bonds). The carboxylic acid O-H stretch is particularly diagnostic due to its extreme broadness, a result of strong intermolecular hydrogen bonding which forms a dimeric structure.

Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500 - 3300	Broad, Strong	O-H stretch	Carboxylic Acid
~1710	Sharp, Strong	C=O stretch	Carboxylic Acid (dimer)
~1525 & ~1350	Strong	Asymmetric & Symmetric N-O stretch	Nitro Group (Ar-NO ₂) [5]
3000 - 3100	Medium	C-H stretch	Aromatic
2850 - 2960	Medium	C-H stretch	Aliphatic (CH ₂ and CH ₃)

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

- **Expertise & Causality:** In Electron Ionization (EI) mode, the molecule will ionize to form a molecular ion ($M^{+ \cdot}$), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion will then undergo characteristic fragmentation, primarily involving the loss of stable neutral molecules or radicals from the labile acetic acid and nitro groups.

Predicted Mass Spectrometry Data (EI)

m/z	Predicted Identity	Rationale
195	$[M]^+$	Molecular ion, corresponding to the molecular weight of $C_9H_9NO_4$. [2]
150	$[M - COOH]^+$	Loss of the carboxyl radical (45 Da).
149	$[M - NO_2]^+$	Loss of the nitro group (46 Da).
134	$[M - COOH - O]^+$ or $[M - NO_2 - CH_3]^+$	Subsequent fragmentation.
104	$[C_7H_6O]^+$	Further fragmentation of the aromatic ring system.

Experimental Protocols

The following protocols are standardized procedures designed for reproducibility and data integrity.

Protocol: Synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid

This protocol is adapted from a known synthetic route.[\[4\]](#)

- **Preparation:** In a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add potassium ethoxide (2.3 g, 27 mmol) to 6 mL of anhydrous diethyl ether.
- **Addition of Reagents:** To this suspension, slowly add a solution of diethyl oxalate (3.9 g, 27 mmol) in 30 mL of anhydrous diethyl ether. Stir until the initial reaction subsides.
- **Condensation:** Cool the mixture in an ice bath. Vigorously stir while slowly adding a solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in 3 mL of diethyl ether.
- **Reaction:** Remove the ice bath and reflux the reaction mixture for 15 minutes. A thick precipitate should form.

- **Workup:** Remove the diethyl ether under reduced pressure. To the residue, slowly add 18 mL of 10% aqueous sodium hydroxide solution with stirring.
- **Oxidative Cleavage:** Slowly and carefully add 30% hydrogen peroxide (4 mL). The reaction is vigorous and will evolve gas. Stir the mixture for 1.5 hours at room temperature.
- **Isolation:** Collect any solid by vacuum filtration and discard it. Transfer the filtrate to a beaker and acidify to pH 2 using 12 N hydrochloric acid.
- **Purification:** Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Triturate the crude product with dichloromethane to remove non-polar impurities and dry under vacuum to yield the final product.

Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve ~10-15 mg of the dried sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **Instrument Setup:** Transfer the solution to a 5 mm NMR tube. Use an instrument operating at a frequency of at least 400 MHz for 1H .
- **1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Set a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Use 16-32 scans for good signal-to-noise.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Use a spectral width of ~220 ppm and a longer relaxation delay (5 seconds) to ensure proper quantification of quaternary carbons. Acquire several thousand scans as needed.
- **Data Processing:** Process the raw data (FID) with Fourier transformation. Phase the spectrum and calibrate it using the residual solvent peak of DMSO- d_6 (δ 2.50 for 1H , δ 39.52 for ^{13}C).

Protocol: General Characterization Workflow

The following diagram outlines the logical flow for the comprehensive characterization of a newly synthesized batch of the title compound.

Caption: Logical workflow for the complete characterization of the title compound.

Conclusion

This technical guide establishes a comprehensive, predictive, and scientifically rigorous framework for the characterization of **2-(2-Methyl-6-nitrophenyl)acetic acid**. By integrating a validated synthesis protocol with predictive spectroscopic analysis based on established chemical principles and data from close analogs, this document provides the necessary tools for researchers to confidently identify, purify, and utilize this valuable chemical intermediate. The provided step-by-step protocols for synthesis and analysis are designed to ensure data integrity and reproducibility, upholding the highest standards of scientific practice.

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